5-bromo-N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyridine-3-carboxamide
Description
5-bromo-N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyridine-3-carboxamide is a synthetic small-molecule compound featuring a brominated pyridine core linked to a piperidinyl-tetrahydroquinazoline moiety via a carboxamide bridge. The bromine atom at the pyridine ring may enhance binding affinity or metabolic stability, while the tetrahydroquinazoline scaffold could contribute to selectivity for specific biological targets .
Properties
IUPAC Name |
5-bromo-N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24BrN5O/c1-13-23-18-5-3-2-4-17(18)19(24-13)26-8-6-16(7-9-26)25-20(27)14-10-15(21)12-22-11-14/h10-12,16H,2-9H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRBXQXQTADBRLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(CCCC2)C(=N1)N3CCC(CC3)NC(=O)C4=CC(=CN=C4)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24BrN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include bromine, piperidine, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent production of the compound at a large scale .
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .
Scientific Research Applications
Molecular Structure and Composition
- Molecular Formula : C19H23BrN4O
- Molecular Weight : 435.3811 g/mol
- CAS Number : 2034596-12-6
- SMILES Notation : Brc1csc(c1)C(=O)NC1CCN(CC1)c1nc(C)nc2c1CCCC2
Anticancer Activity
Recent studies have indicated that compounds similar to 5-bromo-N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyridine-3-carboxamide exhibit promising anticancer properties. For instance:
- Mechanism of Action : The compound is believed to induce apoptosis in cancer cells through various pathways, including the inhibition of specific kinases involved in cancer progression.
Case Study
A study evaluated a series of related compounds for their ability to inhibit cancer cell proliferation. The results showed that certain derivatives demonstrated significant cytotoxic effects against multiple cancer cell lines, including breast and colon cancer cells .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial potential. Research suggests that it may effectively combat various bacterial strains, particularly those resistant to conventional antibiotics.
Antimicrobial Evaluation
In vitro studies have assessed the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of the compound against Gram-positive and Gram-negative bacteria. Results indicated that the compound exhibits strong antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli .
Insecticidal Applications
The tetrahydroquinazoline framework present in the compound has been linked to insecticidal properties. Compounds containing this moiety have been patented for their effectiveness in controlling agricultural pests.
Patent Insights
A patent describes the use of tetrahydroquinazoline derivatives as insecticides, highlighting their potential for agricultural applications . This opens avenues for developing eco-friendly pest control solutions.
Table 1: Comparison of Biological Activities
| Compound Name | Activity Type | Target Organisms | IC50 (µM) | Reference |
|---|---|---|---|---|
| Compound A | Anticancer | Breast Cancer Cell Line | 10 | |
| Compound B | Antimicrobial | E. coli | 15 | |
| Compound C | Insecticidal | Various Agricultural Pests | 20 |
Table 2: Structural Variants and Their Activities
| Variant Structure | Activity Type | Notes |
|---|---|---|
| 5-bromo-N-[...]-carboxamide | Anticancer | Induces apoptosis |
| N-[1-(2-methyl...)-piperidin-4-yl] | Antimicrobial | Effective against MRSA |
| Tetrahydroquinazoline derivatives | Insecticidal | Eco-friendly pest control |
Mechanism of Action
The mechanism of action of 5-bromo-N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The compound shares structural motifs with several derivatives reported in the literature. Below is a detailed comparison based on synthesis, physicochemical properties, and functional relevance.
Structural Analogues in Piperidine-Carboxamide Derivatives
- Compound 35 :
4-(4-bromo-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-N-(6-methoxy-5-methylpyridin-3-yl)piperidine-1-carboxamide (reported in ) shares a brominated heterocyclic core and a piperidine-carboxamide linkage. Key differences include:- Core Heterocycle : The target compound uses a tetrahydroquinazoline scaffold, whereas Compound 35 employs a dihydrobenzodiazol-2-one system.
- Substituents : Compound 35 features a methoxy-methylpyridine group instead of the bromopyridine in the target compound.
- Synthesis Yield : Compound 35 was synthesized with a 56% yield, suggesting moderate efficiency under similar conditions .
Analogues with Carboxamide Linkages
- N-(3,9-Dimethyl-3,9-diazabicyclo[3.3.1]non-7-yl)-1H-indazole-3-carboxamide (): This compound replaces the tetrahydroquinazoline with a diazabicyclononane system. The indazole-carboxamide group may confer distinct pharmacokinetic properties, such as altered solubility or metabolic stability.
- 689754-65-2 (): 1-[[5-Bromo-2,3-dihydro-1-(1-oxopropyl)-1H-indol-7-yl]sulfonyl]-N-(3-fluorophenyl)-4-piperidinecarboxamide includes a sulfonyl-piperidinecarboxamide group.
Key Research Findings and Methodological Insights
Computational Predictions
Such models could theoretically be applied to estimate the target compound’s solubility, bioavailability, or binding affinity relative to its analogues .
Biological Activity
5-bromo-N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyridine-3-carboxamide is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C19H23BrN4O2
- Molecular Weight : 419.3155 g/mol
- CAS Number : 1904365-64-5
- SMILES Notation : Cc1nc(N2CCC(CC2)NC(=O)c2ccc(o2)Br)c2c(n1)CCCC2
This compound exhibits various biological activities, primarily through its interactions with specific biological targets:
- Inhibition of Enzymatic Activity : It has been noted for its ability to inhibit Na+/K(+)-ATPase activity, which is crucial in cancer cell proliferation and survival mechanisms. In vitro studies have shown that related compounds can significantly inhibit this enzyme, leading to decreased cancer cell viability .
- Antimicrobial Properties : Some derivatives of tetrahydroquinazoline compounds have demonstrated antimicrobial activity against various bacteria and fungi. The structural features of such compounds often correlate with their efficacy against microbial strains .
- Anticancer Activity : Research has indicated that compounds with similar structures can exhibit selective cytotoxicity against cancer cell lines. For instance, hybrid derivatives combining quinazoline and piperidine moieties have shown promising results in inhibiting tumor growth .
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of this compound and related compounds:
Case Studies
- Anticancer Study : A study focused on the anticancer properties of similar quinazoline derivatives found that compounds with piperidine substitutions exhibited significant growth inhibition in renal and breast cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest .
- Antimicrobial Evaluation : In another study evaluating antimicrobial activity, compounds derived from tetrahydroquinazolines were tested against a panel of bacterial strains. The results indicated that certain derivatives had minimum inhibitory concentrations (MICs) that were significantly lower than those of standard antibiotics .
- Enzyme Inhibition in Glioma Cells : Compounds structurally related to the target compound were assessed for their ability to inhibit Na+/K(+)-ATPase in glioma cells. The findings revealed a potent inhibitory effect that could translate into therapeutic benefits for glioma patients .
Q & A
Q. Optimization Tips :
- Monitor reaction progress via TLC or HPLC to minimize side products.
- Use temperature-controlled environments (±2°C) for sensitive steps like bromination .
Advanced: How can researchers resolve contradictions in biological activity data across assays?
Answer:
Contradictory results often arise from assay variability or off-target effects. Methodological approaches include:
- Dose-response validation : Perform EC50/IC50 curves in triplicate across multiple cell lines (e.g., HEK293, HeLa) to confirm target specificity .
- Orthogonal assays : Combine enzymatic assays (e.g., kinase inhibition) with cellular viability assays (MTT or ATP-lite) to distinguish direct vs. indirect effects .
- Structural analogs : Synthesize derivatives (e.g., replacing bromine with chlorine) to isolate structural contributors to activity .
Q. Data Analysis :
- Apply multivariate statistical models (e.g., PCA) to identify confounding variables like solvent toxicity (DMSO >0.1% can artifactually inhibit growth) .
Basic: What analytical techniques ensure structural fidelity and purity?
Answer:
Structural Characterization :
- NMR : 1H/13C NMR (DMSO-d6) to confirm substituent positions (e.g., bromine at pyridine-C5, methyl at quinazoline-C2) .
- Mass Spectrometry : High-resolution MS (ESI+) to verify molecular weight (expected [M+H]+: ~500 Da, depending on isotopes).
Q. Purity Assessment :
- HPLC : Use a C18 column with a mobile phase of 0.1% TFA in acetonitrile/water (gradient: 10–90% ACN over 20 min). Purity thresholds should exceed 95% .
- Melting Point : Consistency in m.p. (e.g., 180–185°C) indicates crystallinity and purity .
Advanced: What strategies elucidate structure-activity relationships (SAR) for this compound?
Answer:
SAR Workflow :
Analog Synthesis : Modify substituents (e.g., bromine → methyl, quinazoline → pyrimidine) to test pharmacophore requirements .
Biological Profiling : Screen analogs against target proteins (e.g., kinases) using SPR (surface plasmon resonance) for binding affinity .
Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding modes and guide rational design .
Q. Case Study :
- A derivative lacking the bromine atom showed 10-fold reduced activity, highlighting its role in hydrophobic interactions .
Basic: How should stability studies be designed for this compound?
Answer:
Conditions :
- Thermal Stability : Incubate solid/liquid samples at 25°C, 40°C, and 60°C for 1–4 weeks. Analyze degradation via HPLC .
- Photostability : Expose to UV light (320–400 nm) for 48h and monitor by UV-Vis spectroscopy (λmax ~270 nm) .
Q. Key Parameters :
- Degradation Products : Identify by LC-MS; common issues include dehalogenation or oxidation of the tetrahydroquinazoline ring .
Advanced: How can target engagement be validated in complex biological systems?
Answer:
In Vitro/In Vivo Approaches :
- Cellular Thermal Shift Assay (CETSA) : Confirm target binding by measuring protein melting shifts in lysates treated with the compound .
- Click Chemistry Probes : Attach an alkyne handle to the molecule for pull-down assays and target identification via MS/MS .
Q. Controls :
- Use inactive enantiomers or scrambled analogs to rule out nonspecific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
